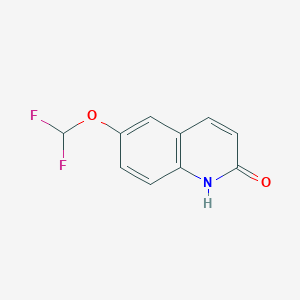

6-(Difluoromethoxy)quinolin-2-ol

Description

Historical Context of Quinoline (B57606) Derivatives in Synthetic and Medicinal Chemistry Research

The story of quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.org This discovery marked the entry of a versatile scaffold into the world of chemistry. Quinoline and its derivatives, which belong to the alkaloid family, quickly demonstrated their immense potential. rsc.org Their initial and most celebrated role was in the fight against malaria; quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was for centuries the primary treatment for this devastating disease. rsc.org

The success of quinine spurred chemists to synthesize a multitude of quinoline-based drugs. In the 20th century, synthetic analogues like chloroquine, primaquine, and mefloquine (B1676156) became cornerstones of antimalarial therapy. rsc.org The utility of the quinoline core, however, extends far beyond infectious diseases. Functionalized quinoline moieties are now recognized as essential pharmacophores with a vast array of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. rsc.orgorientjchem.orgnih.gov This rich history underscores the enduring importance of the quinoline framework as a "privileged scaffold" in drug discovery and medicinal chemistry. orientjchem.org

Significance of Halogenation, Specifically Difluoromethoxy Substitution, in Heterocyclic Chemistry

The strategic introduction of halogen atoms, particularly fluorine, into organic molecules is a powerful tool in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly alter a molecule's physicochemical characteristics. The incorporation of fluorine or fluorine-containing groups can enhance metabolic stability, increase membrane permeability, and improve binding affinity to biological targets.

The difluoromethoxy group (-OCF₂H) is a fluorinated motif of growing interest. nih.gov Its inclusion in a molecule can significantly impact lipophilicity and electronic properties, which are critical for a compound's pharmacokinetic profile. The -OCF₂H group is often considered a bioisostere of other functional groups like hydroxyl or thiol, allowing chemists to fine-tune molecular properties while potentially retaining or enhancing biological activity. This strategic substitution is a key driver for developing new therapeutic agents with improved efficacy and drug-like properties.

Structural and Chemical Rationale for Investigating the 6-(Difluoromethoxy)quinolin-2-ol System

The investigation into this compound is predicated on the synergistic combination of a proven heterocyclic core and a functionally advantageous substituent. The quinolin-2-ol nucleus is a well-established pharmacophore. It exists in a tautomeric equilibrium with its amide form, quinolin-2(1H)-one, with the latter often being the predominant form. researchgate.netwikipedia.org This structural feature is central to the biological activity of many compounds. ontosight.airesearchgate.net

Placing the difluoromethoxy group at the 6-position of this scaffold is a deliberate design choice. This substitution is intended to leverage the beneficial properties conferred by the -OCF₂H group, such as enhanced metabolic stability and optimized lipophilicity, to potentially create a more effective or durable biological agent. The specific combination of the quinolin-2-ol core, known for its diverse bioactivities, with the modulating effects of the difluoromethoxy group provides a strong rationale for its synthesis and study as a potential pharmaceutical intermediate or a candidate for further drug development. lookchem.combldpharm.com

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇F₂NO₂ | guidechem.com |

| Molecular Weight | 211.17 g/mol | guidechem.com |

| Boiling Point | 318.3 ± 37.0 °C at 760 mmHg | guidechem.com |

| Density | 1.4 ± 0.1 g/cm³ | guidechem.com |

| Flash Point | 146.3 ± 26.5 °C | guidechem.com |

| LogP | 2.54180 | guidechem.com |

Overview of Research Trajectories for Quinoline-2-ol and Quinolone Analogues

Research into quinolin-2-ol and its tautomer, quinolin-2(1H)-one (also known as carbostyril), is vibrant and multifaceted. ontosight.airesearchgate.net These scaffolds are integral to a wide range of compounds investigated for numerous therapeutic applications. The chemical versatility of the quinolone ring system allows for extensive functionalization, leading to the development of derivatives with tailored biological activities. nih.gov

Current research trajectories for these analogues are diverse and include:

Anticancer Agents: Many quinolone derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. rsc.orgontosight.ai

Antimicrobial Agents: The quinolone scaffold is famously the basis for the fluoroquinolone class of antibiotics. rsc.org Research continues to explore new derivatives to combat antibiotic resistance.

Anti-inflammatory and Antioxidant Compounds: Scientists are investigating quinolone derivatives for their potential to modulate inflammatory pathways and scavenge harmful free radicals. rsc.org

Central Nervous System (CNS) Applications: Certain quinolone-based compounds are being studied for their potential as neuroprotective agents and for other CNS-related activities.

The tautomeric nature of the quinolin-2-ol/quinolin-2(1H)-one system is often crucial to its biological function and is a key consideration in the design of new therapeutic agents. researchgate.nethelsinki.fi The continued exploration of these analogues, including novel fluorinated versions like this compound, promises to yield new and valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-7-2-3-8-6(5-7)1-4-9(14)13-8/h1-5,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPAMJNZQNWAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Difluoromethoxy Quinolin 2 Ol and Analogues

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The quinoline scaffold is a prominent feature in many biologically active compounds, and numerous methods for its synthesis have been developed since its initial isolation from coal tar in 1834. iipseries.org These methods range from historical named reactions to contemporary transition-metal-catalyzed processes.

Adaptations of Established Quinoline Synthetic Routes (e.g., Skraup, Friedländer, Camps)

Several classical named reactions provide reliable pathways to the quinoline core and can be adapted for the synthesis of precursors to 6-(difluoromethoxy)quinolin-2-ol.

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. iipseries.orgwikipedia.org It traditionally involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.org A key intermediate in this process is the formation of acrolein from the dehydration of glycerol. iipseries.org This method can be adapted to produce substituted quinolines by using substituted anilines or derivatives of acrolein. organicreactions.org

The Friedländer synthesis , discovered by Paul Friedländer, offers another versatile route by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org This condensation reaction can be catalyzed by acids (such as trifluoroacetic acid, toluenesulfonic acid, or iodine) or bases. wikipedia.orgjk-sci.com The reaction proceeds through either an aldol (B89426) addition followed by dehydration and imine formation, or a Schiff base formation followed by an aldol reaction and elimination. wikipedia.org Variations of this method, such as the Pfitzinger reaction and the Niementowski quinoline synthesis, further expand its utility. wikipedia.org

The Camps quinoline synthesis provides a method for producing hydroxyquinolines from o-acylaminoacetophenones using a base like sodium hydroxide (B78521). wikipedia.orgchem-station.comdrugfuture.com This reaction can yield two different isomers, and the product, often depicted as a quinoline, exists predominantly in the quinolone (keto) form. wikipedia.orgmdpi.com The precursor, an N-(2-acylaryl)amide, can be synthesized through methods like the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride. mdpi.com

Below is a table summarizing these classical methods:

| Reaction Name | Reactants | Key Reagents/Conditions | Product Type |

| Skraup Synthesis | Aniline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Quinoline |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or base catalyst | Substituted quinoline |

| Camps Synthesis | o-Acylaminoacetophenone | Base (e.g., sodium hydroxide) | Hydroxyquinoline (quinolone) |

Palladium-Catalyzed and Transition Metal-Mediated Cyclizations in Quinoline Synthesis

Modern synthetic chemistry has seen the rise of transition-metal catalysis, particularly with palladium, as a powerful tool for constructing complex molecules under mild conditions. nih.gov These methods offer high efficiency, selectivity, and tolerance for a wide range of functional groups. nih.govias.ac.in

Palladium-catalyzed reactions, such as cross-coupling and tandem processes, have been extensively applied to the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov These reactions often involve the formation of a key substrate through a palladium-catalyzed step, which then undergoes cyclization to form the quinolone ring. nih.gov For example, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed to produce quinolines through sequential denitrogenative addition and intramolecular cyclization. nih.gov Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases. rsc.org Furthermore, palladium catalysis can be combined with other techniques, such as photocatalysis, to achieve novel transformations. organic-chemistry.org

Other transition metals like copper and iron also play a significant role in quinoline synthesis. ias.ac.in Copper-catalyzed methods, for instance, can be used for the synthesis of polysubstituted quinolines under aerobic conditions. ias.ac.in

Synthesis of Quinolone Intermediates and Reductive Transformations

The synthesis of the target molecule often proceeds through a quinolone intermediate. For instance, 6-hydroxy-2(1H)-quinolinone is a key precursor. One patented method describes its synthesis from 4-tert-butoxyaniline (B1279196) and trans-β-aryl methyl acrylate, which react to form a trans-amide intermediate. This intermediate is then cyclized in the presence of anhydrous aluminum trichloride. google.com Another route involves the intramolecular Friedel-Crafts reaction of p-anisidine (B42471) and cinnamoyl chloride. google.com

Once the quinoline or quinolone core is formed, reductive transformations can be employed to modify the structure. For example, quinolines can be reduced to tetrahydroquinolines. A metal-free, one-pot tandem reaction using a boronic acid catalyst can achieve the reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation. acs.org

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry due to its ability to modulate properties like metabolic stability, lipophilicity, and bioisosterism. orgsyn.orgsci-hub.se Its introduction into an aromatic system, such as a quinoline ring, requires specific synthetic strategies.

Strategies for Site-Selective Difluoromethoxylation and Fluorination

The most common method for introducing a difluoromethoxy group onto an aromatic ring is through the O-difluoromethylation of a corresponding phenol (B47542). nih.gov This approach is site-selective, relying on the pre-existing hydroxyl group on the aromatic substrate.

A practical and widely used method for the difluoromethylation of phenols involves the use of a difluorocarbene precursor. orgsyn.org Sodium chlorodifluoroacetate is a common, bench-stable, and relatively non-toxic reagent that generates difluorocarbene upon heating. orgsyn.org This "in-situ" generation of difluorocarbene allows for the efficient conversion of phenols to aryl difluoromethyl ethers. orgsyn.org Another reagent, an S-(difluoromethyl)sulfonium salt, also serves as a difluorocarbene precursor and can be used to difluoromethylate a wide variety of phenols in the presence of a base like lithium hydroxide. sci-hub.senih.gov

Recent advances have also explored photocatalytic methods for difluoromethoxylation. researchgate.netnih.gov These methods can offer alternative reaction pathways and conditions for introducing the OCF₂H group.

The table below outlines common reagents for the difluoromethoxylation of phenols.

| Reagent | Reaction Conditions | Key Features |

| Sodium Chlorodifluoroacetate | Heating | Bench-stable, generates difluorocarbene in situ |

| S-(Difluoromethyl)sulfonium Salt | Base (e.g., LiOH) | Bench-stable difluorocarbene precursor |

| Ethyl Bromodifluoroacetate | Base (e.g., K₂CO₃) | Proceeds via a nucleophilic substitution pathway |

| Various reagents | Visible-light photoredox catalysis | Offers alternative, often milder, reaction conditions |

Reaction Mechanisms for Introducing Difluoromethoxy Groups into Aromatic Systems

The primary mechanism for the difluoromethoxylation of phenols involves the generation of difluorocarbene (:CF₂). This highly reactive intermediate is then trapped by the phenoxide ion (formed by deprotonation of the phenol with a base) to yield the aryl difluoromethyl ether. sci-hub.se

An alternative mechanism involves a nucleophilic substitution pathway. For example, when using ethyl bromodifluoroacetate, the reaction is believed to proceed through an S-alkylated ester intermediate, which then undergoes hydrolysis and decarboxylation to form the difluoromethylated product. thieme-connect.com

In some cases, radical-mediated aromatic substitution can be employed. nih.gov This approach can lead to the formation of multiple regioisomers, which can be advantageous in discovery chemistry for exploring structure-activity relationships. nih.gov

Specific Synthetic Pathways to this compound and its Direct Precursors

Multi-step Syntheses for Hydroxy- and Difluoromethoxy-Substituted Quinolines

The construction of the quinoline skeleton is a well-established field of organic chemistry, with several named reactions providing access to this scaffold from simple precursors. researchgate.net Many of these methods can be adapted to produce hydroxy-substituted quinolines by using appropriately substituted anilines or other starting materials. researchgate.netnih.gov

Classic methods for quinoline synthesis include:

Combes Synthesis: The acid-catalyzed condensation of anilines with β-diketones. researchgate.net

Doebner-von Miller Reaction: Involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. researchgate.net

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

Gould-Jacobs Reaction: Starts from an aniline and ethyl ethoxymethylenemalonate to build the quinoline ring, often resulting in a 4-hydroxyquinoline-3-carboxylate ester. researchgate.net

A plausible synthetic strategy for this compound would likely involve the synthesis of a 6-hydroxyquinolin-2-one precursor first. This intermediate could potentially be synthesized via a Skraup or Doebner-von Miller reaction starting from p-aminophenol. The final and key step would then be the introduction of the difluoromethoxy group onto the hydroxyl at the 6-position. Research has demonstrated the feasibility of O-difluoromethylation on quinolinone scaffolds using reagents like TMSCF₂Br. acs.org This chemoselective transformation is crucial for targeting the phenolic oxygen over the lactam oxygen or nitrogen.

Functional Group Interconversions and Regioselective Transformations

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, enabling the construction of complex molecules from more readily available starting materials. fiveable.mesolubilityofthings.com In the context of synthesizing this compound, FGI would be critical for installing the required substituents at the correct positions (regioselectivity).

For instance, if a 6-hydroxyquinoline (B46185) precursor is not directly accessible, a route involving FGI could be employed. A synthesis might begin with a more common starting material, such as a 6-nitro or 6-aminoquinoline. The nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. scispace.com The strategic use of protecting groups might also be necessary to prevent unwanted side reactions at other positions on the quinoline ring during these transformations.

The regioselectivity of the initial quinoline synthesis is largely dictated by the substitution pattern of the aniline precursor. To achieve the 6-substituted pattern, a para-substituted aniline is typically required. Subsequent transformations must then be selective for the intended functional group without affecting other parts of the molecule.

Table 2: Relevant Functional Group Interconversions (FGI) in Quinoline Synthesis

| Starting Group | Target Group | Typical Reagents | Reference |

| Nitro (-NO₂) | Amino (-NH₂) | H₂, Pd/C; Fe, HCl; SnCl₂ | scispace.com |

| Amino (-NH₂) | Hydroxyl (-OH) | 1. NaNO₂, HCl; 2. H₂O, Δ | scispace.com |

| Hydroxyl (-OH) | Alkyl Halide (-X) | SOCl₂, PBr₃ | fiveable.me |

| Hydroxyl (-OH) | Difluoromethoxy (-OCF₂H) | TMSCF₂Br, Base | acs.org |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled compounds, particularly deuterated analogues, is essential for various scientific studies, including the elucidation of reaction mechanisms and the investigation of metabolic pathways of drug candidates. researchgate.net Several methods have been developed for the incorporation of deuterium (B1214612) into the quinoline framework.

A straightforward and scalable method for the deuteration of 4(1H)-quinolones has been described using deuterated acetic acid. researchgate.net For the selective deuteration of other positions, different catalytic systems have been developed. A nanostructured iron catalyst can be used with inexpensive D₂O under hydrogen pressure to selectively deuterate (hetero)arenes, including quinolines. researchgate.net Another approach involves a chemoselective transfer deuteration of substituted quinolines using a Hantzsch ester as the hydrogen donor and D₂O as the deuterium source under ambient conditions, which provides 1,2,3,4-tetrahydroquinolines with deuterium incorporated into the heterocyclic ring. rsc.org Furthermore, Brønsted acid-catalyzed deuteration has been shown to effectively label the methyl groups of substituted quinolines through a dearomatic enamine intermediate. researchgate.net These methodologies could be adapted to synthesize deuterated versions of this compound to probe its formation mechanism or biological behavior.

Table 3: Methods for Deuteration of Quinolines and Related Heterocycles

| Method | Deuterium Source | Catalyst / Conditions | Application | Reference |

| Acid-Catalyzed Deuteration | Deuterated Acetic Acid | Brønsted Acid | Deuteration of 4(1H)-quinolones. | researchgate.net |

| Catalytic Deuteration | D₂O | Nanostructured Iron Catalyst, H₂ pressure | Selective deuteration of the aromatic ring. | researchgate.net |

| Transfer Deuteration | D₂O | Hantzsch Ester, ambient conditions | Deuteration of the heterocyclic ring to form tetrahydroquinolines. | rsc.org |

| Methyl Group Deuteration | D₂O | Brønsted Acid | Deuteration of methyl groups attached to the quinoline core. | researchgate.net |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of novel compounds. For a molecule like 6-(Difluoromethoxy)quinolin-2-ol, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of individual atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical data for its structural elucidation.

¹H NMR: This technique identifies the number and types of hydrogen atoms in a molecule. In a hypothetical spectrum for this compound, one would expect to see distinct signals for the protons on the quinoline (B57606) ring system, as well as a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The chemical shifts and coupling constants of the aromatic protons would help determine their relative positions on the quinoline core.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon of the difluoromethoxy group would appear as a triplet due to coupling with the fluorine atoms. The chemical shifts of the carbons in the quinoline ring would be indicative of their electronic environment, with the carbon bearing the hydroxyl group and the carbon attached to the difluoromethoxy group showing characteristic shifts.

¹⁹F NMR: Given the presence of a difluoromethoxy group, ¹⁹F NMR is an indispensable tool. It would show a doublet for the two equivalent fluorine atoms, coupled to the single proton of the methoxy (B1213986) group. The chemical shift of this signal would be characteristic of a difluoromethoxy group attached to an aromatic ring.

| ¹H NMR (500 MHz, DMSO-d₆, ppm) | ¹³C NMR (125 MHz, DMSO-d₆, ppm) |

| δ 8.98 (s, 1H, NH) | δ 194.5 (C-5) |

| δ 7.15 (d, J = 8 Hz, 2H, Ar-H) | δ 166.2 (COOC(CH₃)₃) |

| δ 7.08 (t, J = 74.4 Hz, 1H, OCHF₂) | δ 151.4 (C4′) |

| δ 6.97 (d, J = 8 Hz, 2H, Ar-H) | δ 148.8 (C-8a) |

| δ 4.80 (s, 1H, quinoline H4) | δ 144.9 (C-2) |

| δ 2.43–2.45 (m, 2H, quinoline H6) | δ 144.0 (C1′) |

| δ 2.22 (s, 3H, 2-CH₃) | δ 128.9 (C2′) |

| δ 2.13–2.18 (m, 2H, quinoline H8) | δ 119.0, 118.1, 116.4 (OCHF₂) |

| δ 1.85–1.88 (m, 2H, quinoline H7) | δ 113.9 (C3′) |

| δ 1.29 (s, 9H, COOC(CH₃)₃) | δ 110.7 (C-4a) |

| δ 104.8 (C-3) | |

| δ 78.8 (COOC(CH₃)₃) | |

| δ 36.6 (C-4) | |

| δ 35.5 (C-6) | |

| δ 27.8 (C-8) | |

| δ 26.1 (COOC(CH₃)₃) | |

| δ 20.7 (C-7) | |

| δ 18.2 (2-CH₃) |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (C₁₀H₇F₂NO₂), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value with high accuracy (typically to within 5 ppm), confirming the elemental composition.

The following table shows hypothetical HRMS data for the target compound.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 212.0514 | 212.0511 |

| [M+Na]⁺ | 234.0333 | 234.0330 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the quinolin-2-one tautomer, C=O stretching in the quinolin-2-one tautomer, C-O stretching of the ether group, and C-F stretching of the difluoromethoxy group.

The following table provides typical IR absorption ranges for the functional groups expected in this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (in quinolin-2-ol) | Stretching | 3200-3600 (broad) |

| N-H (in quinolin-2-one) | Stretching | 3300-3500 |

| C=O (in quinolin-2-one) | Stretching | 1650-1690 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether) | Stretching | 1000-1300 |

| C-F | Stretching | 1000-1400 |

Crystallographic Analysis of Quinoline-2-ol Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the connectivity and stereochemistry of the molecule. The analysis of quinoline derivatives often reveals a monoclinic or orthorhombic crystal system. malariaworld.org The crystal structure of a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, was determined to be in the monoclinic crystal system with a P2₁/C space group. malariaworld.org

Quinolin-2-ol derivatives can exist in tautomeric forms, primarily the -ol (enol) form and the -one (keto) form. Single-crystal X-ray diffraction is a powerful technique to determine which tautomer is present in the solid state. The analysis of bond lengths within the quinoline ring can distinguish between the C=O and C-O bonds and the C=N and C-N bonds, confirming the dominant tautomeric form in the crystal.

Furthermore, crystallographic data allows for a detailed conformational analysis, revealing the planarity of the quinoline ring system and the orientation of the difluoromethoxy substituent relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl/carbonyl group and the quinoline nitrogen, which play a crucial role in the crystal packing, can also be identified and characterized. Studies on similar quinoline derivatives have shown the presence of significant intermolecular interactions that stabilize the crystal structure. malariaworld.org

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen bonding is a predominant force in the crystal structure of this compound. The presence of a hydroxyl group (-OH) and a quinolinone nitrogen atom provides classic hydrogen bond donor and acceptor sites, respectively. The interplay between these groups leads to the formation of robust hydrogen-bonding motifs.

Research into related quinoline structures demonstrates that such hydrogen bonds are crucial in forming one-dimensional chains or more complex three-dimensional networks. While specific experimental data on the hydrogen bond distances and angles for this compound are not publicly available, the fundamental principles of hydrogen bonding in similar systems suggest that the N-H···O and O-H···N interactions are key drivers in its supramolecular assembly. The difluoromethoxy group, while not a classical hydrogen bond donor, can influence the electronic properties of the quinoline ring and thus modulate the strength of these interactions.

The planar aromatic nature of the quinoline ring system in this compound makes it amenable to π-π stacking interactions. These interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, are a significant contributor to the cohesive energy of the crystal lattice.

In many quinoline derivatives, these stacking interactions result in a parallel-displaced or T-shaped arrangement of the molecules. The inter-planar distances are typically in the range of 3.3 to 3.8 Å, indicative of significant van der Waals forces. For this compound, it is anticipated that the quinoline rings would stack in a manner that minimizes electrostatic repulsion and maximizes attractive dispersion forces, leading to a stable, layered supramolecular architecture. The specific geometry of these interactions would be influenced by the steric and electronic effects of the difluoromethoxy substituent.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the surrounding crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the atomic level. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular structure and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is a preferred method for optimizing molecular geometry to find the most stable, lowest-energy conformation (the ground state). A DFT study of 6-(Difluoromethoxy)quinolin-2-ol would calculate key structural parameters. The introduction of the difluoromethoxy group at the 6-position and the hydroxyl group at the 2-position would influence the charge distribution across the quinoline (B57606) ring system.

DFT calculations would yield precise data on bond lengths, bond angles, and dihedral angles. These computed parameters provide a detailed three-dimensional picture of the molecule.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound. This table illustrates the type of data that would be generated in such a study.

| Parameter | Atom Connection | Calculated Value |

| Bond Lengths (Å) | C2-O(H) | ~1.36 |

| C6-O(CF2H) | ~1.37 | |

| O-C(F2H) | ~1.42 | |

| C-F | ~1.35 | |

| **Bond Angles (°) ** | C5-C6-C7 | ~120.5 |

| C5-C6-O | ~118.0 | |

| C7-C6-O | ~121.5 | |

| C6-O-C(F2H) | ~117.0 | |

| Dihedral Angles (°) | C7-C6-O-C(F2H) | ~ +/- 175.0 |

Note: The values presented are hypothetical and representative of typical outputs from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) for similar aromatic compounds.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. DFT calculations provide the energies of these orbitals. For this compound, the electron-withdrawing nature of the difluoromethoxy group would be expected to influence these energy levels.

Table 2: Representative Quantum Chemical Parameters from a Hypothetical HOMO-LUMO Analysis. This table shows key electronic properties that would be calculated.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.85 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.325 |

| Chemical Softness | S | 1 / (2η) | 0.215 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 4.175 |

Note: These values are illustrative and represent typical results obtained from DFT calculations for heterocyclic aromatic compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on factors like intermolecular forces, producing a binding affinity score (often in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction.

A docking study of this compound against a specific protein target (e.g., a kinase or DNA gyrase, common targets for quinoline derivatives) would identify key interactions. These could include:

Hydrogen Bonds: Between the quinolin-2-ol hydroxyl group and amino acid residues like aspartate or serine.

Pi-Pi Stacking: Between the aromatic quinoline ring and residues like phenylalanine or tyrosine.

Hydrophobic Interactions: Involving the difluoromethoxy group and nonpolar pockets of the receptor.

While docking provides a static snapshot, molecular dynamics (MD) simulations explore the movement of the ligand-receptor complex over time. An MD simulation would reveal the stability of the binding pose predicted by docking. It tracks the atomic motions of the system, providing insights into the flexibility of the ligand and the receptor's binding pocket and confirming the stability of key intermolecular interactions. This exploration helps to understand the dynamic nature of the binding event and the conformational changes that may occur.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used in drug design to correlate variations in a molecule's chemical structure with its biological activity.

A Structure-Activity Relationship (SAR) study for this compound would involve synthesizing and testing a series of analogs. For example, one could vary the substituent at the 6-position (e.g., methoxy (B1213986), trifluoromethoxy) or change the position of the hydroxyl group on the quinoline core. Analyzing how these specific changes affect biological activity provides qualitative insights into which chemical features are essential for the desired effect.

A Quantitative Structure-Activity Relationship (QSAR) study takes this a step further by creating a mathematical model. For a series of related quinoline compounds, various molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) would be calculated. Statistical methods, such as multiple linear regression, are then used to build an equation that quantitatively links these descriptors to the observed biological activity.

A hypothetical QSAR model might look like:

Biological Activity (log 1/C) = (0.45 * cLogP) - (0.12 * Dipole_Moment) + (0.08 * E_HOMO) + 2.15

Such a model, once validated, could predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

Computational Descriptors for Predicting Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) models are fundamental in predicting the biological activity of compounds based on their physicochemical properties, which are quantified by molecular descriptors. For quinoline scaffolds, a variety of descriptors are employed to build robust QSAR models. These descriptors typically fall into categories such as electronic, steric, and hydrophobic.

Building these models is a crucial tool for the rational development of new bioactive compounds, potentially reducing the time and costs associated with discovering new drugs. mdpi.com For instance, in the development of antimalarial agents based on the quinoline core, 2D and 3D-QSAR models have been successfully developed and validated. mdpi.com

Key structural features identified through such models for quinoline inhibitors include:

nhal: The number of halogen atoms.

bcutv3: A descriptor related to atomic properties and connectivity.

Qcss: A charge-based descriptor.

MRVSA4: A descriptor related to molecular surface area.

These descriptors help in identifying the structural features of inhibitors that are most important for their activity.

Pharmacophore Model Development for Quinoline Scaffolds

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net For quinoline scaffolds, pharmacophore models are developed to guide the design of new derivatives with enhanced potency and selectivity. nih.gov

A typical pharmacophore model for a quinoline-based compound might include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic features (HY)

For example, a pharmacophore model developed for quinoline-3-carbohydrazide antioxidants identified one aromatic ring and three hydrogen bond acceptors as key features for activity. nih.gov Similarly, computational screening has been used to identify various scaffolds, including quinoline, as inhibitors for targets in parasitic pathogens. mdpi.com These models serve as templates for virtual screening of compound libraries to identify new hits or for designing novel molecules with a better fit to the target's binding site. The development of such models confirms the utility of quinoline derivatives as precursors in drug design. nih.gov

Modeling of Bioisosteric Replacements Involving Difluoromethoxy Groups

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound while retaining its biological activity. princeton.edu The difluoromethyl group (-CF₂H) is increasingly recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. nih.govresearchgate.net This is due to its unique combination of steric and electronic properties.

The versatility of the -CF₂H group allows it to serve as a bioisostere for -OH, -SH, or even -CH₃ groups, offering unique hydrogen bonding capabilities. tandfonline.com This replacement can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and modulated lipophilicity, which are critical for the development of successful drug candidates. princeton.edutandfonline.com

Hydrogen Bond Donor Properties of CF₂H Groups

A key feature of the difluoromethoxy group is the ability of its CF₂H moiety to act as a hydrogen bond donor. nih.gov The two highly electronegative fluorine atoms polarize the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding interactions with suitable acceptors like oxygen or nitrogen atoms. beilstein-journals.orgbeilstein-journals.org

While it can mimic hydroxyl or thiol groups, the CF₂H group is generally a weaker hydrogen bond donor. beilstein-journals.org Quantum mechanical calculations have estimated the binding energy of a CF₂H···O hydrogen bond to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.orgbeilstein-journals.org Experimental studies have confirmed these properties, showing that the CF₂H group is a more effective hydrogen bond donor than a methyl group but significantly weaker than a hydroxyl or amide N-H group. beilstein-journals.org The strength of this interaction can be enhanced by attaching the CF₂H group to cationic aromatic systems. beilstein-journals.org

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Property | -CH₃ | -OH | -CF₂H |

|---|---|---|---|

| Hydrogen Bond Acidity (A) | ~0 | ~0.37 | 0.085-0.126 |

| Calculated Binding Energy (CF₂H···O) | N/A | N/A | 1.0-5.5 kcal/mol |

| Nature | Non-polar, weak H-bond donor | Polar, strong H-bond donor | "Lipophilic" H-bond donor |

Data compiled from multiple sources. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Impact of Fluorine Atoms on Electronic Properties and Molecular Interactions

The introduction of fluorine atoms into a molecule profoundly alters its physicochemical properties. nih.gov Fluorine is the most electronegative element, and its presence in the difluoromethoxy group has several significant consequences.

Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the C-H bond in the CF₂H group, which is central to its hydrogen bond donating ability. nih.gov This electronic pull also influences the pKa of nearby functional groups, which can affect a drug's bioavailability. nih.gov

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption. nih.govresearchgate.net The CF₂H group is considered a "lipophilic hydrogen bond donor," a rare and valuable combination of properties in drug design. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic pathways, thereby increasing the drug's half-life and duration of action. nih.gov

Molecular Interactions: Due to its small size, fluorine introduces minimal steric hindrance. benthamdirect.comingentaconnect.com Its electronic properties allow it to participate in electrostatic and hydrogen-bond interactions, affecting the drug-receptor binding. benthamdirect.comingentaconnect.comscispace.com While fluorine itself is a very weak hydrogen bond acceptor, its presence can influence the hydrogen bond basicity of adjacent groups. nih.gov

Chemical Reactivity and Derivatization

Reactivity of the Quinoline-2-ol Core

The quinoline-2-ol core, which exists in tautomeric equilibrium with its keto form, 6-(difluoromethoxy)-2-quinolone, presents multiple sites for chemical modification. The reactivity is characteristic of both the heterocyclic quinoline (B57606) system and the specific functional groups present.

The quinoline ring system has a distinct reactivity pattern towards electrophilic and nucleophilic substitution. The nitrogen atom in the heterocyclic ring deactivates it towards electrophilic attack, making the carbocyclic (benzene) ring the preferred site for such reactions. researchgate.netyoutube.com Conversely, the electron-deficient pyridine (B92270) ring is more susceptible to nucleophilic attack. researchgate.netyoutube.com

Electrophilic Substitution : For the quinoline nucleus in general, electrophilic substitution reactions occur primarily at the C-5 and C-8 positions. researchgate.netuop.edu.pkquimicaorganica.org This preference is attributed to the greater stability of the cationic intermediates formed during the reaction. quimicaorganica.org Common electrophilic substitutions include nitration and sulphonation, which typically require vigorous conditions. uop.edu.pk For instance, nitration with fuming nitric and sulfuric acids yields a mixture of 5-nitro and 8-nitroquinolines. uop.edu.pk The presence of the hydroxyl/keto and difluoromethoxy groups on the 6-(difluoromethoxy)quinolin-2-ol scaffold will influence the regioselectivity and rate of these reactions.

Nucleophilic Substitution : Nucleophilic substitution on the quinoline ring generally takes place at the C-2 and C-4 positions. youtube.comuop.edu.pk A classic example is the Chichibabin reaction, where quinoline reacts with sodamide to form 2-aminoquinoline. uop.edu.pk Reaction with potassium hydroxide (B78521) at high temperatures can yield 2-hydroxyquinoline (B72897) (quinolin-2-ol). uop.edu.pk In the case of this compound, the C-2 position is already substituted, suggesting that nucleophilic attack, if it were to occur on the ring, might be directed to the C-4 position.

The 2-hydroxyl group of the quinolin-2-ol tautomer and the N-H group of the 2-quinolone tautomer are key sites for derivatization. Alkylation reactions, for instance, can lead to either N- or O-alkylated products. Studies on substituted quinolin-2(1H)-ones have shown that alkylation with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of a base can yield a mixture of N- and O-alkylated compounds. researchgate.net The ratio of these products is often influenced by the position of other substituents on the ring; for example, substituents at the C-8 position have been found to exclusively direct the reaction towards O-alkylation. researchgate.net

Esterification of the hydroxyl group is another important transformation, typically achieved through reactions like the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.comrug.nl A variety of esterification methods exist, including those that use activating agents to facilitate the reaction under milder conditions, which would be beneficial for complex molecules. rug.nlorganic-chemistry.org

Reactions at the Difluoromethoxy Position

The difluoromethoxy group (-OCF₂H) is a key feature of the molecule, introduced to modulate its physicochemical properties. Its stability and potential for further modification are of significant interest.

Despite its general stability, the difluoromethyl group is not entirely inert. The hydrogen atom of the -CF₂H moiety can be abstracted, opening pathways for further derivatization. Research has demonstrated that Ar-CF₂H compounds can be deprotonated using a combination of a strong base and a Lewis acid to generate a reactive nucleophilic Ar-CF₂⁻ synthon. acs.org This intermediate can then react with a wide array of electrophiles, allowing for the construction of new carbon-carbon bonds at the difluoromethylene position. acs.org

Furthermore, the field of radiochemistry has explored the synthesis of ¹⁸F-labeled difluoromethyl compounds. researchgate.net These syntheses can involve direct ¹⁸F-fluorination of a suitable precursor or the use of ¹⁸F-labeled difluoromethylating agents. researchgate.net These methodologies highlight the potential for isotopic labeling or further fluorination at this position.

Synthesis of Advanced Derivatives for Mechanistic Probing

The synthesis of advanced derivatives of this compound is crucial for probing biological mechanisms and establishing structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can gain insights into its mode of action. For example, various quinoline-2-one derivatives have been synthesized to explore their biological activities, incorporating moieties such as nitro groups, ureas, thiazoles, and Schiff bases. sapub.org

Chemical probes can be designed by introducing specific functionalities. For instance, adapting the chemistry used to prepare 2-hydrazinoquinoline, a derivatizing agent for LC-MS analysis, could allow for the creation of tagged versions of this compound for use in metabolomics or proteomics studies. nih.gov The synthesis of a library of derivatives with varied substituents on the quinoline ring or modifications at the hydroxyl/keto and difluoromethoxy positions would provide essential tools for detailed mechanistic investigations.

Catalytic Transformations Involving this compound as a Substrate

The quinolin-2-one scaffold is amenable to a variety of catalytic transformations that allow for the introduction of diverse substituents, thereby enabling the exploration of structure-activity relationships. Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of this heterocyclic system. acs.orgacs.org

To utilize this compound as a substrate in such reactions, it would first need to be converted to a suitable precursor, such as a halogenated or triflated derivative. For example, bromination or iodination at the C-3 or C-4 positions would provide a handle for subsequent Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. acs.orgacs.org These reactions would allow for the introduction of aryl, vinyl, or amino groups, respectively, at these positions.

The synthesis of biologically active 3-amino-4-arylquinolin-2(1H)-ones and 3-alkenyl-4-arylquinolin-2(1H)-ones has been achieved through palladium-catalyzed site-selective cross-coupling reactions starting from a 3-bromo-4-trifloxy-quinolin-2(1H)-one intermediate. acs.orgacs.org A similar strategy could be envisioned for this compound, which would significantly expand the chemical space accessible from this starting material.

Furthermore, direct C-H activation and functionalization of the quinoline ring is an emerging area of research that offers a more atom-economical approach to derivatization. nih.govnih.gov While specific examples involving this compound are not yet prevalent, the development of regioselective C-H functionalization methods for quinolines suggests that this could be a future avenue for the direct catalytic transformation of this compound. nih.govnih.gov

Table 3: Potential Catalytic Transformations of this compound Derivatives

| Reaction Type | Precursor | Reagent/Catalyst | Introduced Functionality |

| Suzuki-Miyaura Coupling | 3-Bromo or 4-Trifloxy derivative | Arylboronic acid / Pd catalyst | Aryl group |

| Heck Coupling | 3-Bromo or 4-Trifloxy derivative | Alkene / Pd catalyst | Alkenyl group |

| Buchwald-Hartwig Amination | 3-Bromo or 4-Trifloxy derivative | Amine / Pd catalyst | Amino group |

| Sonogashira Coupling | 3-Bromo or 4-Trifloxy derivative | Terminal alkyne / Pd/Cu catalyst | Alkynyl group |

Mechanistic Studies of Biological Interactions

Modulation of Enzyme Activity by 6-(Difluoromethoxy)quinolin-2-ol and its Analogues

Quinoline (B57606) derivatives have been identified as potent modulators of several key enzymes involved in cellular signaling and lipid metabolism. Their inhibitory mechanisms are often specific, providing a basis for their therapeutic potential.

Phosphodiesterase 4D (PDE4D) is a critical enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous physiological processes, including inflammation and cognitive functions. nih.govnih.gov The inhibition of PDE4, and specifically the PDE4D isoform, is a key area of investigation for treating neurodegenerative and inflammatory diseases. nih.govmdpi.com

Quinoline-based compounds have emerged as effective PDE4 inhibitors. nih.gov The inhibitory action of these derivatives is often centered on their interaction with the enzyme's active site. For instance, the dichloropyridyl group, a feature in some potent inhibitors, is known to form a hydrogen bond within the metal pocket of the enzyme. mdpi.com The structural design of these inhibitors, such as the hybridization of rolipram and roflumilast structures, has led to compounds with exceptionally high potency against PDE4D, with IC50 values in the picomolar range. mdpi.com Studies have shown that certain 2-arylpyrimidine derivatives exhibit good inhibitory activity against both PDE4B and PDE4D isoforms. mdpi.com Furthermore, modifications to the amino substituent on the pyrimidine core have yielded derivatives with high selectivity for PDE4D over PDE4B. mdpi.com

| Compound | Target Isoform | IC50 (nM) | Reference |

|---|---|---|---|

| Piclamilast (hybrid of rolipram and roflumilast) | PDE4D | 0.021 | mdpi.com |

| Compound 9 (2-arylpyrimidine derivative) | PDE4D | 82 | mdpi.com |

| Derivative 10 (modified 2-arylpyrimidine) | PDE4D | 0.8 | mdpi.com |

| SCH 351591 (8-methoxyquinoline derivative) | PDE4 | 58 | nih.gov |

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a central role in a multitude of cellular processes, including metabolism, cell signaling, and proliferation. thno.orgnih.gov Its dysregulation has been implicated in various diseases. Quinoline and its derivatives have been investigated as inhibitors of this crucial enzyme.

Research has identified both ATP-competitive and non-ATP-competitive inhibitors among quinoline derivatives. For example, a quinolone moiety, N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, was identified as a non-ATP-competitive inhibitor of GSK-3 with an IC50 of 3.01 µM. thno.org Docking studies suggest that this allosteric binding induces a conformational change in the enzyme's activation loop. thno.org In contrast, other quinolin-2-one and quinoxaline derivatives act as ATP-competitive inhibitors. semanticscholar.orgresearchgate.net Molecular docking simulations of these compounds show that the quinoline-2-one ring fits into the ATP binding site, forming hydrogen bonds with key amino acid residues like Asp133 and Val135 in the hinge region. researchgate.net

| Compound Type | Inhibition Mechanism | IC50 | Key Interactions | Reference |

|---|---|---|---|---|

| N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Non-ATP-competitive | 3.01 µM | Allosteric binding, conformational change | thno.org |

| Quinoxaline derivative 45 | ATP-competitive | 0.18 µM | Interaction with Leu188, Leu132, Val70, Ala83 | semanticscholar.org |

| Quinolin-2-one derivative 7c | ATP-competitive | 4.68 nM | Hydrogen bonding with Asp133 and Val135 | researchgate.net |

| Diazepino-quinoline derivative 102 | Not Specified | 0.114 µM | Not Specified | researchgate.net |

Lysosomal Phospholipase A2 (LPLA2), also known as PLA2G15, is a key enzyme in the degradation of phospholipids within lysosomes, maintaining lipid homeostasis. nih.govnih.gov Inhibition of LPLA2 can lead to the accumulation of phospholipids, a condition known as phospholipidosis. aopwiki.org Many cationic amphiphilic drugs (CADs) are known to be potent inhibitors of LPLA2. aopwiki.org These drugs can accumulate in lysosomes and interfere with phospholipid degradation. aopwiki.org

The inhibition mechanism can involve direct binding to the enzyme or interaction with the phospholipid substrates. aopwiki.org For example, the potent inhibitor amiodarone is thought to inhibit LPLA2 by interfering with the electrostatic interactions between the hydrolase and anionic phospholipids. nih.gov The enzyme has an acidic pH optimum for its activity, which is consistent with its lysosomal localization. nih.gov Interestingly, the activity of LPLA2 can be inhibited by Zn2+ in a noncompetitive manner at neutral pH, but not at the acidic pH found in lysosomes. nih.gov This suggests a pH-dependent regulatory mechanism. While direct studies on this compound are not prevalent, the structural characteristics of quinoline derivatives may allow them to interact with LPLA2 or the lysosomal membrane environment, potentially leading to enzyme inhibition.

Molecular Basis of Antimicrobial Activity

The quinoline scaffold is a cornerstone in the development of antimicrobial agents. Its derivatives exhibit broad-spectrum activity through well-defined molecular mechanisms.

A primary mechanism of antimicrobial action for quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA synthesis. study.commdpi.com This is achieved by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. study.comnih.gov DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

The inhibition of these enzymes by quinolones leads to a rapid halt in DNA replication and repair, ultimately resulting in bacterial cell death. nih.gov Novel quinoline derivatives continue to be developed as potent inhibitors of these enzymes, with some compounds demonstrating significant inhibitory activity and broad-spectrum antimicrobial effects. nih.gov For example, certain novel quinoline derivatives have shown potent inhibitory activity against E. coli DNA gyrase with IC50 values in the low micromolar range. nih.gov Some quinoline-based chalcones have also been identified as effective DNA gyrase inhibitors. researchgate.net

| Compound | Target Organism/Enzyme | Activity (MIC or IC50) | Reference |

|---|---|---|---|

| Quinoline derivative 14 | E. coli DNA gyrase | IC50 = 3.39 µM | nih.gov |

| Quinoline derivative 14 | S. pneumoniae | MIC = 0.66 µg/ml | nih.gov |

| Quinoline-based chalcone A4 | DNA gyrase | ΔG = -8.18 kcal/mol (Binding Energy) | researchgate.net |

| Quinoline-based chalcone A6 | DNA gyrase | ΔG = -8.88 kcal/mol (Binding Energy) | researchgate.net |

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of new anti-tubercular drugs with novel mechanisms of action. nih.govtandfonline.com Quinoline derivatives have shown significant promise in this area. tandfonline.comnih.gov While some fluoroquinolones are used as second-line anti-TB drugs, acting via DNA gyrase inhibition, other quinoline derivatives exhibit different mechanisms of action. nih.gov

One novel mechanism involves the inhibition of mycobacterial adenosine triphosphate (ATP) synthase, which is the mode of action for the diarylquinoline drug, bedaquiline (TMC207). tandfonline.com Another identified target is the catalase-peroxidase enzyme (KatG), which is crucial for the bacterium's defense against oxidative stress. nih.govresearchgate.net Molecular docking studies have suggested that certain quinoline derivatives can occupy the active site of KatG, leading to potent inhibitory effects. nih.govresearchgate.net Research into 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives has yielded compounds with moderate to good activity against M. tuberculosis H37Rv. nih.gov

| Compound | Target Strain | Activity (MIC) | Proposed Target | Reference |

|---|---|---|---|---|

| Compound 5 (Quinoline-thiosemicarbazide hybrid) | M. tuberculosis H37Rv | 2 µg/ml | KatG | nih.gov |

| Compound 8a (2-(quinolin-4-yl)-1-methoxypropan-2-ol) | M. tuberculosis H37Rv | 14.4 µM | Not Specified | nih.gov |

| Compound 8i (2-(6-chloroquinolin-4-yl)-1-methoxypropan-2-ol) | M. tuberculosis H37Rv | 24.9 µM | Not Specified | nih.gov |

| Compound 6b12 (substituted trifluoromethyl quinolone) | M. tuberculosis H37Rv | 2.5 µg/mL | Not Specified | nih.gov |

Mechanistic Insights into Antiviral Efficacy

Modulation of Viral Replication Pathways (e.g., ZIKV, MERS-CoV)

Quinoline and its derivatives have been identified as a promising scaffold for the development of antiviral drugs. nih.gov Their mechanism of action often involves targeting essential viral enzymes required for replication. For many RNA viruses, such as MERS-CoV and SARS-CoV-2, the RNA-dependent RNA polymerase (RdRp) is a crucial enzyme that plays a central role in the viral life cycle. nih.gov This enzyme is responsible for replicating the viral RNA genome, making it an attractive target for antiviral therapies. nih.gov

Studies have shown that certain quinoline derivatives can effectively inhibit the RNA synthesis driven by the RdRp of coronaviruses. nih.gov For example, in a screening of 101 quinoline and quinazoline derivatives against SARS-CoV-2 RdRp, three compounds demonstrated significant potency in inhibiting viral RNA synthesis with low cytotoxicity. nih.gov This inhibitory action disrupts the replication cycle of the virus. While direct studies on this compound for ZIKV and MERS-CoV are specific, the broader class of quinoline compounds shows potential by targeting conserved viral machinery. For instance, some fluoroquinolone antibiotics have demonstrated an ability to suppress the replication of MERS-CoV and SARS-CoV-2, albeit at high micromolar concentrations. nih.gov The antiviral strategy against Zika virus (ZIKV), another RNA virus, has involved targeting cellular pathways that the virus hijacks for entry. One such approach involves inhibiting the acidification of endosomes, which is necessary for the virus to fuse with the cell membrane and release its genetic material. nih.gov

Anti-HIV Activity Through Integrase Inhibition and Metal Chelating Mechanisms

Quinoline derivatives have emerged as a significant class of compounds in the fight against Human Immunodeficiency Virus (HIV). researchgate.net A primary target for these compounds is the HIV-1 integrase (IN), an enzyme essential for the virus's replication cycle that has no equivalent in human cells. benthamscience.com HIV-1 IN catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. nih.gov Inhibitors that block this step are known as integrase strand transfer inhibitors (INSTIs). nih.gov

The mechanism of action for many quinoline-based INSTIs involves the chelation of metal ions, typically two Mg²⁺ ions, within the enzyme's active site. frontiersin.orgresearchgate.net These metal ions are crucial cofactors for the catalytic activity of the integrase enzyme. By binding to and sequestering these ions, the inhibitors prevent the enzyme from carrying out the DNA strand transfer reaction, effectively halting the integration of viral DNA. researchgate.net This two-metal binding pharmacophore is a key feature of successful integrase inhibitors, including the FDA-approved drug elvitegravir, a quinoline derivative. researchgate.netresearchgate.net Some quinolinonyl derivatives have been developed as dual inhibitors, targeting not only the catalytic functions of integrase but also its interaction with viral RNA, which is important for both early and late stages of viral replication. nih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Result |

| Quinoline Derivatives | HIV-1 Integrase (IN) | Chelation of two Mg²⁺ ions in the active site. frontiersin.orgresearchgate.net | Inhibition of DNA strand transfer, blocking viral integration. nih.gov |

| Quinolone Derivatives | HIV-1 Integrase (IN) | Inhibition of 3'-processing and strand transfer reactions. uniroma1.it | Impairment of early and late steps of viral replication. nih.gov |

Impact on Hepatitis B Virus (HBV) RNA Destabilization

Hepatitis B Virus (HBV) establishes a persistent infection in liver cells by forming a stable covalently closed circular DNA (cccDNA) in the nucleus, which serves as a template for viral RNA transcription. nih.gov A novel therapeutic strategy for HBV involves the destabilization of these viral RNAs. nih.gov This approach targets the noncanonical poly(A) RNA polymerases PAPD5 and PAPD7, which are believed to stabilize HBV RNA by managing its poly(A) tail. nih.govnih.gov

Small-molecule compounds known as HBV RNA destabilizers function by inhibiting PAPD5 and PAPD7. nih.govnih.gov This inhibition leads to the degradation of HBV RNA transcripts, which in turn suppresses the production of viral proteins, including the Hepatitis B surface antigen (HBsAg). nih.gov While specific research on this compound's effect on HBV RNA is ongoing, various other heterocyclic compounds have demonstrated this mechanism. For instance, the compound AB-161 has been shown to potently inhibit PAPD5 and PAPD7, leading to a reduction in HBV pgRNA and HBsAg mRNA. nih.govnih.gov This class of antivirals is effective against HBV expressed from both cccDNA and integrated HBV DNA and shows additive effects when used with other types of HBV inhibitors. nih.gov

Cellular and Molecular Mechanisms of Anticancer Effects

Induction of Apoptosis and Cell Cycle Arrest through Specific Pathways (e.g., Caspase Activation, ATM/Chk2)

Quinoline derivatives are recognized for their potential in cancer therapy, exerting their effects through various mechanisms, including the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Apoptosis and Caspase Activation: Many quinoline-based compounds trigger apoptosis in cancer cells. ijmphs.com This process is often mediated by the activation of caspases, a family of proteases that execute the cell death program. nih.gov For example, certain novel quinoline derivatives have been shown to induce apoptosis in leukemia cells through the activation of caspase-3. mdpi.com The activation of caspase-3 leads to the cleavage of other essential cellular proteins, such as PARP, which is a hallmark of apoptosis. nih.govmdpi.com This intrinsic, or mitochondrial, pathway of apoptosis involves changes in the expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bak and a decrease in anti-apoptotic proteins. mdpi.com

Cell Cycle Arrest and ATM/Chk2 Pathway: In addition to inducing apoptosis, quinoline compounds can arrest the cell cycle, preventing cancer cells from proliferating. mdpi.com The cell cycle is controlled by a series of checkpoints that can be activated in response to cellular stress, such as DNA damage. mdpi.com The ATM/Chk2 and ATR/Chk1 pathways are central to the DNA damage response. mdpi.comembopress.org When DNA double-strand breaks occur, the ATM kinase is activated, which in turn phosphorylates and activates the Chk2 kinase. mdpi.com This activation can lead to cell cycle arrest, typically at the G1/S or G2/M phase, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. mdpi.comembopress.org Some quinoline derivatives have been observed to cause cell cycle arrest by modulating the expression of key cell cycle proteins like Cyclin B1 and CDK1. mdpi.com

| Pathway | Key Proteins | Cellular Outcome |

| Intrinsic Apoptosis | Caspase-3, Caspase-9, PARP, Bak, Bcl-xL | Programmed cell death of cancer cells. mdpi.commdpi.com |

| DNA Damage Response | ATM, Chk2, p53 | Cell cycle arrest (G1/S or G2/M), DNA repair, or apoptosis. mdpi.comembopress.org |

DNA Binding and Inhibition of DNA Synthesis and Transcription

A fundamental anticancer mechanism of many quinoline derivatives is their ability to interact directly with DNA, thereby interfering with critical cellular processes like DNA replication and transcription. ijmphs.com

DNA Binding and Intercalation: Many quinoline-based compounds feature a planar aromatic structure that allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. biorxiv.org This binding can distort the structure of the DNA, creating a physical barrier that obstructs the enzymes involved in DNA synthesis and transcription. ijmphs.com Some quinoline derivatives have been found to be DNA intercalators, leading to the inhibition of DNA methyltransferases, which are enzymes that act on DNA. biorxiv.orgtmc.edu This intercalation is a DNA substrate-dependent mode of inhibition. tmc.edu

Inhibition of DNA Synthesis and Transcription: By binding to DNA, these compounds can inhibit the action of enzymes essential for cell survival and proliferation. Quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that manage DNA supercoiling during replication. study.comnih.gov In cancer therapy, quinoline analogs often target human topoisomerase enzymes (types I and II). ijmphs.com These enzymes are vital for relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerases, these drugs cause the accumulation of DNA strand breaks, which ultimately leads to cell cycle arrest and apoptosis. ijmphs.com Furthermore, some quinoline derivatives have demonstrated inhibitory activity against DNA and RNA polymerases, directly halting the synthesis of new DNA and RNA molecules. biorxiv.orgtmc.edu

Inhibition of Epigenetic Targets (e.g., BRD4, Aurora A/PI3K)

The structural framework of this compound suggests its potential as a modulator of epigenetic targets, a class of proteins integral to gene expression regulation. Dysregulation of these targets is a hallmark of various cancers, making them a focal point for drug discovery. Key epigenetic regulators include the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, as well as kinases like Aurora A and PI3K that influence epigenetic mechanisms.

Dual-activity inhibitors that simultaneously target both the kinase activity of PI3K and the acetyllysine-binding function of BRD4 have emerged as a promising therapeutic strategy. nih.gov This concomitant inhibition can lead to a significant downregulation of oncogenes like MYC, blocking its expression and activation while promoting its degradation. nih.govresearchgate.net Such a dual-action approach can markedly inhibit cancer cell proliferation and metastasis. nih.govresearchgate.net

The quinoline scaffold, a core component of this compound, is a known pharmacophore in the design of BRD4 inhibitors. For instance, studies have shown that for certain quinoline-based compounds to act as BRD4 inhibitors, the 2-position of the quinoline ring must remain unoccupied. rsc.org Compounds incorporating such scaffolds have been shown to displace BRD4 from promoter sites of key oncogenes. researchgate.net

Furthermore, Aurora A kinase, a protein that promotes cell cycle progression and stabilizes oncoproteins like MYC, is another relevant target. nih.gov The development of multi-targeted agents that inhibit Aurora A, PI3K, and BRD4 simultaneously represents a sophisticated approach to anticancer therapy. rsc.org The combination of BRD4 and Aurora A inhibition, in particular, has demonstrated synergistic effects against cancer models by targeting common oncogenic pathways through distinct mechanisms—epigenetic (BRD4) and post-translational (Aurora A). nih.gov Given these precedents, the this compound structure holds therapeutic promise for targeting these interconnected signaling pathways.

| Target Protein | Role in Cancer | Potential Inhibition Strategy |

| BRD4 | Promotes transcription of oncogenes (e.g., MYC) by recognizing acetylated histones. nih.gov | Displacement from chromatin, preventing oncogene expression. researchgate.net |

| PI3K | Part of a signaling pathway that regulates cell growth, proliferation, and survival. nih.gov | Kinase inhibition to block downstream signaling (e.g., pAKT). researchgate.net |

| Aurora A | Promotes cell cycle progression and stabilizes oncoproteins (e.g., MYC). nih.gov | Kinase inhibition to disrupt mitosis and induce apoptosis. |

| Dual PI3K/BRD4 | Concomitant disruption of two critical MYC-mediating factors. nih.gov | A single molecule designed to inhibit both targets, leading to enhanced MYC downregulation. nih.gov |

Exploration of Bioisosteric Relationships in Mechanistic Contexts

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. nih.govu-tokyo.ac.jpnih.gov This approach is used to enhance potency, improve selectivity, alter metabolic pathways, and optimize pharmacokinetic properties. nih.govu-tokyo.ac.jp The difluoromethoxy group (-OCF₂H) in this compound is a non-classical bioisostere with unique properties that influence its biological interactions.

The difluoromethyl group is increasingly recognized as a "lipophilic hydrogen bond donor," serving as a bioisostere for common polar functional groups such as hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.govsemanticscholar.org While the hydroxyl group is hydrophilic and susceptible to metabolic oxidation, the difluoromethyl group offers a more lipophilic and metabolically stable alternative that retains the crucial ability to form hydrogen bonds. nih.gov

Studies have determined that the hydrogen bond donor capacity of a difluoromethyl group is comparable to that of aniline (B41778) or thiophenol. semanticscholar.org This capability is highly dependent on the functional group to which it is attached. semanticscholar.org The substitution of a methyl group with a difluoromethyl group can significantly increase lipophilicity, although the exact change is context-dependent. semanticscholar.org This modulation of lipophilicity and hydrogen bonding potential allows chemists to fine-tune a molecule's properties to improve its interaction with biological targets. u-tokyo.ac.jp

| Functional Group | Hydrogen Bond Capability | Lipophilicity | Metabolic Stability |

| Hydroxyl (-OH) | Strong Donor & Acceptor | Low (Hydrophilic) | Prone to oxidation |

| Thiol (-SH) | Weak Donor | Moderate | Can be oxidized |

| Amine (-NH₂) | Donor & Acceptor | Moderate | Varies |

| Difluoromethoxy (-OCF₂H) | Donor | High (Lipophilic) | Generally high |

The substitution with bioisosteres like the difluoromethoxy group can have a profound impact on a compound's binding affinity and selectivity for its target receptor. A key example is in the development of inhibitors for the mechanistic target of rapamycin (mTOR), a kinase that is structurally similar to the PI3K family. nih.govnih.gov Achieving selectivity for mTOR over PI3K is a significant challenge in drug design. nih.gov

Selectivity can be driven by exploiting subtle differences in the amino acid composition of the kinase binding pockets. nih.gov For instance, computational studies have revealed that a deeper pocket in mTOR compared to PI3Ks allows it to accommodate bulkier chemical groups. nih.gov The replacement of common moieties, such as morpholine groups, with novel bioisosteres is a strategy that has been employed to develop selective mTOR inhibitors. nih.gov

The electronic properties of the difluoromethoxy group can alter the conformation of the molecule and its electrostatic interactions within a binding site. psychoactif.org The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functionalities and modulate the molecule's dipole moment. u-tokyo.ac.jp These subtle electronic and conformational changes can be sufficient to favor binding to one receptor over a closely related one, thereby enhancing selectivity. In the context of this compound, the difluoromethoxy group could confer a binding profile that favors mTOR over other kinases, a hypothesis that warrants further investigation.

Site-Selective Protein Modification for Mechanistic Probing

Understanding the precise mechanism of action of a compound requires advanced biochemical tools. Site-selective protein modification is a powerful technique that allows for the covalent attachment of probes, such as fluorescent dyes or affinity tags, to specific sites on a protein. nih.govnih.gov This enables detailed studies of drug-target engagement, protein trafficking, and conformational changes. nih.gov

Strategies for site-selective modification often target the unique reactivity of specific amino acid residues, such as cysteine, tyrosine, or methionine, or the protein's N-terminus. nih.govescholarship.org The quinolin-2-ol scaffold present in this compound could serve as a foundation for developing chemical probes. By incorporating a reactive handle or a photo-activatable group onto the quinoline ring system, the molecule could be transformed into a tool for mechanistic studies. For example, derivatives of 2-aminoquinoline have been developed as ligands to target specific protein domains, demonstrating the utility of this scaffold in creating targeted molecular probes. adelaide.edu.au Such modified versions of this compound could be used to covalently label its target protein (e.g., BRD4 or mTOR), allowing for its identification and the elucidation of the precise binding interactions that govern its biological activity.

Future Directions and Research Opportunities

Development of Novel Synthetic Strategies for Accessing Diverse Analogue Libraries

The generation of diverse analogue libraries is fundamental to understanding structure-activity relationships (SAR) and optimizing the properties of lead compounds. For 6-(difluoromethoxy)quinolin-2-ol, future synthetic efforts could focus on several key areas:

Efficient and Scalable Synthesis: While methods for the synthesis of quinolin-2-ones are established, the development of more efficient, scalable, and cost-effective routes to this compound would be highly beneficial. This includes exploring novel catalytic systems and flow chemistry approaches to streamline the synthetic process.